molecular formula C16H12N6OS B2741322 2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 1394810-23-1

2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B2741322
CAS No.: 1394810-23-1
M. Wt: 336.37
InChI Key: BVAKTJVJJFDKDN-UHFFFAOYSA-N
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Description

2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide is a synthetic small molecule characterized by a prop-2-enamide backbone with cyano and aryl substituents. Its structure includes a 1,3-thiazol-2-yl amide group and a 3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl moiety, which are critical for its pharmacological interactions. The compound’s design leverages the bioisosteric properties of 1,2,4-triazole and thiazole rings, commonly employed in medicinal chemistry to enhance binding affinity and metabolic stability .

Properties

IUPAC Name

2-cyano-3-[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6OS/c1-11-6-12(2-3-14(11)22-10-18-9-20-22)7-13(8-17)15(23)21-16-19-4-5-24-16/h2-7,9-10H,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAKTJVJJFDKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NC=CS2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide is a synthetic organic molecule that incorporates a triazole and thiazole moiety. These structural features suggest potential biological activities, particularly in antifungal and antiviral applications. This article reviews the biological activity of this compound, summarizing relevant studies and findings.

Antifungal Activity

Research has demonstrated that compounds containing the 1,2,4-triazole nucleus exhibit significant antifungal properties. The triazole ring is known for its ability to inhibit ergosterol synthesis in fungal cells, which is critical for maintaining cell membrane integrity.

A study highlighted the structure-activity relationship (SAR) of various triazole derivatives, indicating that modifications in the triazole structure could enhance antifungal efficacy against a range of fungal pathogens. For instance, compounds with additional aromatic substitutions showed improved activity against Candida and Aspergillus species .

CompoundActivity AgainstReference
2-cyano...Candida albicans
2-cyano...Aspergillus niger

Antiviral Activity

The antiviral potential of triazole derivatives has also been explored extensively. For example, a related compound demonstrated potent activity against HIV with an effective concentration (EC50) in the nanomolar range. This suggests that the incorporation of a triazole ring may confer similar antiviral properties to the compound .

Study 1: Antifungal Efficacy

In a comparative study on various triazole derivatives including our compound, it was found that modifications at the phenyl position significantly influenced antifungal activity. The study reported that compounds with electron-withdrawing groups exhibited enhanced potency against fungal strains .

Study 2: Antiviral Screening

Another investigation focused on the antiviral activity of triazole-containing compounds against HIV strains. The results indicated that certain modifications improved selectivity and reduced cytotoxicity in human cell lines. The compound's structure was optimized through medicinal chemistry approaches to enhance its therapeutic index .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The 3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl group in the target compound may enhance interactions with enzymatic active sites, similar to valécobuline’s triazole-mediated β-tubulin inhibition .

Molecular Weight and Pharmacokinetics :

  • The target compound (~366 Da) is lighter than valécobuline (~545 Da), suggesting better membrane permeability and oral bioavailability .
  • Imidazole-thioether derivatives (e.g., CAS 735288-83-2) have higher molecular weights (~412 Da), which may affect metabolic clearance rates .

Pharmacological and Mechanistic Insights

  • Triazole-Thiazole Synergy : The 1,2,4-triazole and thiazole motifs are recurrent in anti-inflammatory and anticancer agents (e.g., ). These heterocycles likely engage in hydrogen bonding and π-π stacking with target proteins .
  • Nitro Group Limitations : While nitrophenyl derivatives (e.g., CAS 741732-34-3) exhibit strong electrophilic character, they may confer toxicity risks, unlike the methyl-triazole group in the target compound .

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